(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid
CAS No.:
Cat. No.: VC17632876
Molecular Formula: C13H10F3NO5
Molecular Weight: 317.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3NO5 |
|---|---|
| Molecular Weight | 317.22 g/mol |
| IUPAC Name | (3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | DWWWFCHWHXIPAH-GFCCVEGCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@](CC(=O)O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Core Structural Features
The molecular architecture of (R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid (molecular formula: , molecular weight: 317.22 g/mol) integrates three critical components:
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A dioxoisoindoline moiety, which contributes to planar rigidity and potential π-π stacking interactions with biological targets.
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A trifluoromethyl (-CF) group at the C4 position, known to enhance lipophilicity and metabolic resistance.
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A (R)-3-hydroxybutanoic acid segment, providing chirality and hydrogen-bonding capabilities .
The stereochemistry at the C3 position (R-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent interactions with enzymes or receptors.
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the trifluoromethyl group (F NMR: δ -62 to -65 ppm) and the dioxoisoindoline protons (H NMR: δ 7.6–8.1 ppm) . Density Functional Theory (DFT) simulations predict a bent conformation due to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the dioxoisoindoline ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.22 g/mol |
| IUPAC Name | (3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid |
| Topological Polar Surface Area | 98.7 Ų |
Synthesis and Preparation
Multi-Step Synthetic Routes
The synthesis of this compound typically involves three stages:
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Formation of the Dioxoisoindoline Core: Phthalic anhydride reacts with methylamine under anhydrous conditions to yield 1,3-dioxoisoindoline, followed by N-alkylation with propargyl bromide.
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Introduction of the Trifluoromethyl Group: A radical trifluoromethylation using Umemoto’s reagent (CF+ source) selectively functionalizes the α-position of the carbonyl group .
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Chiral Resolution: Enzymatic hydrolysis with lipases (e.g., Candida antarctica) achieves enantiomeric excess >98% for the R-configuration .
Optimization Challenges
Key challenges include minimizing racemization during the hydroxybutanoic acid coupling step and avoiding side reactions from the electrophilic trifluoromethyl group. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields >95% purity.
Physicochemical Properties
Solubility and Stability
The compound displays limited aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). The trifluoromethyl group confers resistance to oxidative degradation, with a half-life of 48 hours in human liver microsomes .
Biological Activities and Mechanistic Studies
Enzyme Inhibition
Preliminary assays indicate potent inhibition of histone deacetylases (HDACs) (IC = 0.8 μM), attributed to the zinc-binding capacity of the hydroxamate-like motif formed by the hydroxybutanoic acid and dioxoisoindoline groups. Comparative data:
| HDAC Isoform | IC (μM) |
|---|---|
| HDAC1 | 0.82 |
| HDAC6 | 1.45 |
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound shows a MIC of 16 μg/mL, likely due to disruption of cell wall biosynthesis via binding to penicillin-binding proteins .
Comparative Analysis with Structural Analogs
Fluorinated Derivatives
Replacing the trifluoromethyl group with -CH reduces HDAC inhibition by 15-fold, underscoring the importance of fluorine’s electronegativity .
Dioxoisoindoline Modifications
Removing the dioxoisoindoline ring decreases metabolic stability (half-life <6 hours), highlighting its role in shielding the hydroxybutanoic acid from esterase-mediated cleavage.
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